molecular formula C6H7F3O4S B067416 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate CAS No. 188975-30-6

3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate

Cat. No.: B067416
CAS No.: 188975-30-6
M. Wt: 232.18 g/mol
InChI Key: QXCAHEXKUMUTRF-UHFFFAOYSA-N
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Description

3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate is an organic compound with the molecular formula C(_6)H(_7)F(_3)O(_4)S It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate typically involves the reaction of 3,6-dihydro-2H-pyran-4-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The general reaction scheme is as follows:

3,6-Dihydro-2H-pyran-4-ol+Trifluoromethanesulfonic anhydride3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate+By-products\text{3,6-Dihydro-2H-pyran-4-ol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} + \text{By-products} 3,6-Dihydro-2H-pyran-4-ol+Trifluoromethanesulfonic anhydride→3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate+By-products

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. This may involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The triflate group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Heck, and Stille reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO).

    Elimination: Strong bases like potassium tert-butoxide in solvents such as THF or DMSO.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while a Suzuki coupling reaction would produce a biaryl compound.

Scientific Research Applications

Organic Synthesis

DHPOTf is primarily used as a reagent for the selective protection of alcohols. The reaction between an alcohol and DHPOTf yields tetrahydropyran (THP) ethers, which effectively mask the reactivity of hydroxyl groups. This property is crucial for the following reasons:

  • Selective Protection : DHPOTf allows for the selective protection of primary and secondary alcohols, enabling further manipulations without interfering with other functional groups.
  • Reversible Protection : The THP group can be removed under acidic or Lewis acidic conditions, making it a reversible protecting group .

Common Reactions Involving DHPOTf:

Reaction TypeDescription
Alcohol ProtectionConverts alcohols to THP ethers
Carbon-Carbon Bond FormationActs as an electrophilic reagent facilitating C-C bond formation
Nucleophilic SubstitutionReacts with nucleophiles to form complex structures

Medicinal Chemistry

In medicinal chemistry, DHPOTf's ability to modify drug candidates is significant:

  • Prodrug Development : THP ethers can serve as masked prodrugs, where the THP group is cleaved by enzymes upon administration, releasing the active drug. This method can enhance the stability and bioavailability of pharmaceuticals.
  • Targeted Drug Delivery : By using DHPOTf to modify drug structures, researchers can improve solubility and stability, allowing for targeted delivery to specific tissues or controlled release rates.

Case Study 1: Synthesis and Application in C–C Coupling Reactions

A study highlighted the use of DHPOTf in synthesizing various substituted dihydropyrans through C–C coupling reactions (Suzuki, Heck, Stille, Sonogashira). The compound was generated via triflic acid-mediated Prins cyclization of homopropargylic alcohols with aldehydes, showcasing its efficiency and regioselectivity in forming complex molecules .

Case Study 2: Interaction Studies

Research focusing on the interaction of DHPOTf with nucleophiles has provided insights into its reactivity patterns and potential therapeutic applications. Understanding these interactions is crucial for developing new synthetic pathways that leverage DHPOTf's unique properties.

Mechanism of Action

The mechanism of action of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate in chemical reactions involves the activation of the pyran ring by the electron-withdrawing triflate group. This makes the compound more susceptible to nucleophilic attack, facilitating various substitution and coupling reactions. The triflate group acts as a good leaving group, allowing for efficient transformation of the molecule.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate: Similar structure but with a sulfur atom replacing the oxygen in the pyran ring.

    4-Trifluoromethanesulfonyloxy-2H-pyran: Another triflate derivative with slight structural variations.

Uniqueness

3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate is unique due to its specific reactivity profile, which is influenced by the combination of the pyran ring and the triflate group. This makes it particularly useful in synthetic organic chemistry for constructing complex molecular architectures.

Biological Activity

3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate is an organic compound characterized by its molecular formula C6H7F3O4SC_6H_7F_3O_4S. This compound is a derivative of pyran and has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. Its trifluoromethanesulfonate moiety enhances its electrophilic nature, making it a valuable reagent in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The triflate group serves as an excellent leaving group, facilitating the formation of new bonds with nucleophiles such as amines and alcohols. This reactivity can lead to the synthesis of bioactive compounds with potential therapeutic applications.

Key Reaction Pathways

  • Nucleophilic Substitution : The triflate group can be replaced by various nucleophiles, resulting in the formation of sulfonamide or ether derivatives.
  • Ring-opening Reactions : Under specific conditions, the pyran ring can be opened, leading to further functionalization.
  • Coupling Reactions : The compound can participate in coupling reactions, particularly in the synthesis of complex organic molecules.

Biological Applications

This compound has been explored for various biological applications:

  • Medicinal Chemistry : It is used as an intermediate in the synthesis of pharmaceuticals. The compound's ability to modify biomolecules allows for the development of new therapeutic agents.
  • Chemical Biology : This compound serves as a tool for studying biological processes and interactions within cellular systems.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

  • Antimicrobial Activity : Research indicates that derivatives synthesized from this compound exhibit significant antimicrobial properties against various strains of bacteria and fungi. For instance, a study demonstrated that modified compounds derived from 3,6-dihydro-2H-pyran showed effective inhibition against five bacterial strains .
  • Anticancer Potential : Compounds synthesized using this compound have been evaluated for anticancer activity. In vitro studies revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential for further development as anticancer agents .
  • Enzyme Inhibition : The compound has also been assessed for its ability to inhibit glucosidase enzymes, which play a crucial role in carbohydrate metabolism. Inhibition studies showed promising results, indicating its potential use in managing diabetes .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multiple bacterial and fungal strains
AnticancerCytotoxic effects observed in various cancer cell lines
Enzyme InhibitionInhibits glucosidase enzymes; potential application in diabetes management

Properties

IUPAC Name

3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O4S/c7-6(8,9)14(10,11)13-5-1-3-12-4-2-5/h1H,2-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCAHEXKUMUTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463409
Record name 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188975-30-6
Record name 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 188975-30-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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